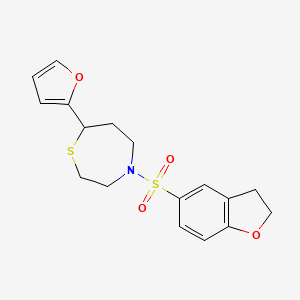

![molecular formula C17H19N3O2S2 B2414590 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 688353-31-3](/img/structure/B2414590.png)

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

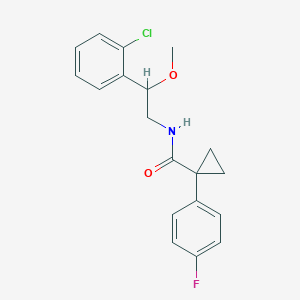

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H19N3O2S2 and its molecular weight is 361.48. The purity is usually 95%.

BenchChem offers high-quality 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antioxidant Properties: Flavonoids often act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. The compound’s extended flavonoid structure suggests it may possess similar antioxidant properties .

Anti-Inflammatory Effects: Flavonoids can modulate inflammatory pathways. Investigating whether this compound has anti-inflammatory activity could be valuable for drug development .

Cancer Prevention: Flavonoids exhibit potential anticancer properties. Studying the compound’s impact on cancer cell lines or animal models could reveal insights into its efficacy .

Single-Ion Conductive Polymers

The compound’s structure includes a ureido group, which can participate in hydrogen bonding. This property has implications for single-ion conductive polymers (SIPEs). Here’s how:

- SIPEs for Lithium-Ion Batteries : SIPEs with hydrogen-bonding capabilities can enhance lithium-ion battery performance. Investigating the compound’s role in SIPEs could lead to improved battery materials .

Medicinal Chemistry

The compound’s thieno[2,3-d]pyrimidine core and functional groups offer opportunities in medicinal chemistry:

Drug Design: Researchers can explore modifications around the thieno[2,3-d]pyrimidine scaffold to develop novel drugs. The compound’s unique features may contribute to specific interactions with biological targets .

Antimicrobial Agents: Investigate whether the compound exhibits antimicrobial activity. Its structure suggests potential for targeting bacterial or fungal pathogens .

Enzyme Inhibitors: The compound’s functional groups could serve as pharmacophores for enzyme inhibition. Screening against specific enzymes may reveal promising leads .

Materials Science

The compound’s conjugated system and sulfur-containing moiety make it interesting for materials applications:

Organic Semiconductors: Explore its electronic properties for use in organic field-effect transistors (OFETs) or solar cells. The extended π-conjugation may enhance charge transport .

Sulfur-Containing Polymers: Investigate its incorporation into polymers for enhanced mechanical properties or selective gas adsorption .

Computational Chemistry

The compound’s complex structure invites computational studies:

Quantum Mechanics Calculations: Perform density functional theory (DFT) calculations to understand its electronic properties, reactivity, and stability .

Molecular Docking: Predict its binding affinity to specific protein targets using molecular docking simulations. This could guide drug discovery efforts .

Propiedades

IUPAC Name |

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S2/c1-10-4-6-12(7-5-10)18-14(21)9-23-17-19-13-8-11(2)24-15(13)16(22)20(17)3/h4-7,11H,8-9H2,1-3H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQFTNSEKUSLCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2414507.png)

![[4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B2414511.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2414515.png)

![2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2414519.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2414529.png)

![Ethyl 2-[[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2414530.png)